1H,1H,7H-Dodécafluoro-1-heptanol

Vue d'ensemble

Description

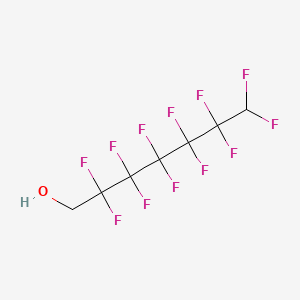

1H,1H,7H-Dodecafluoro-1-heptanol (DFLOH) is a fluorinated alcohol compound that has been used in a variety of applications due to its unique properties. It is a highly fluorinated organic compound that is chemically stable and has a low boiling point. DFLOH has been used in a variety of industries, including electronics, pharmaceuticals, and medical applications. Additionally, DFLOH has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthèse Organique

1H,1H,7H-Dodécafluoro-1-heptanol: est utilisé comme élément constitutif en synthèse organique. Sa structure unique, comprenant un squelette de heptanol avec plusieurs atomes de fluor, en fait un réactif précieux pour l'introduction de chaînes latérales fluorées dans des molécules plus complexes. Cela peut être particulièrement utile dans le développement de produits pharmaceutiques où la fluoration peut améliorer l'activité biologique et la stabilité des composés thérapeutiques .

Science des Surfaces

En raison de sa nature hautement fluorée, ce composé est étudié pour son potentiel à créer des surfaces hydrophobes et oléophobes. Le revêtement de matériaux avec du This compound peut conférer une résistance à l'eau et à l'huile, ce qui est bénéfique pour des applications telles que les revêtements antifouling et les surfaces autonettoyantes .

Cristaux Liquides

Les alcools fluorés comme le This compound présentent un intérêt dans le domaine des cristaux liquides. Leur capacité à perturber les réseaux de liaison hydrogène peut conduire à la formation de nouveaux types de phases cristallines liquides, qui ont des applications dans les écrans et les dispositifs optiques .

Chimie Médicinale

En chimie médicinale, l'introduction d'atomes de fluor dans les molécules est une stratégie courante pour améliorer les propriétés des médicamentsThis compound peut servir de précurseur à la synthèse d'analogues fluorés de composés bioactifs, conduisant potentiellement à des médicaments avec une meilleure efficacité, sélectivité et stabilité métabolique .

Science des Matériaux

Les propriétés uniques du composé sont explorées en science des matériaux pour le développement de matériaux à base de fluoropolymères. Ces matériaux peuvent présenter une résistance chimique exceptionnelle, une stabilité thermique et des propriétés mécaniques, ce qui les rend adaptés à des applications de haute performance dans des environnements difficiles .

Chimie Analytique

This compound: peut être utilisé comme composé standard ou de référence dans diverses techniques analytiques, notamment la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN), en raison de son environnement fluoré distinct et bien défini .

Science de l'Environnement

La recherche sur le devenir et le transport dans l'environnement des composés fluorés inclut souvent le This compound. Il sert de composé modèle pour étudier la persistance et la dégradation des substances perfluorées dans l'environnement .

Nanotechnologie

La capacité du composé à former des monocouches auto-assemblées sur les surfaces est utilisée en nanotechnologie. Ces monocouches peuvent être utilisées pour modifier les propriétés de surface des nanoparticules, influençant leur dispersion, leur stabilité et leur interaction avec les systèmes biologiques .

Safety and Hazards

1H,1H,7H-Dodecafluoro-1-heptanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Mécanisme D'action

Target of Action

It is known to have potential effects on the respiratory system .

Pharmacokinetics

The compound has a molecular weight of 3320869 , which may influence its bioavailability.

Result of Action

It is known to cause skin corrosion/irritation and serious eye damage/eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,1H,7H-Dodecafluoro-1-heptanol. The compound is stable at ambient temperatures .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNGMLDSIEFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC5F10CH2OH, C7H4F12O | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059832 | |

| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335-99-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecafluoroheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 335-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECAFLUOROHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPX5K7EC3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the toxicological profile of 1H,1H,7H-Dodecafluoro-1-heptanol, and how does its concentration relate to cytotoxicity?

A1: Research suggests that 1H,1H,7H-Dodecafluoro-1-heptanol exhibits cytotoxic effects at certain concentrations. A study assessing the cytotoxicity of impurities found in perfluorooctane (PFO) used for vitreoretinal surgery identified 1H,1H,7H-Dodecafluoro-1-heptanol as a cytotoxic impurity. [] The research determined that 1H,1H,7H-Dodecafluoro-1-heptanol exhibited cytotoxicity at a concentration of 22,500 ppm. [] This finding highlights the importance of carefully controlling the concentration of this compound in applications where it might come into contact with cells or tissues.

Q2: Beyond its potential toxicity, are there any other applications for 1H,1H,7H-Dodecafluoro-1-heptanol?

A2: Yes, 1H,1H,7H-Dodecafluoro-1-heptanol has shown potential as a performance additive in advanced lithium bromide (LiBr) chillers. [] These chillers often operate at high temperatures, which can lead to the decomposition of commonly used performance additives like 2-ethyl-1-hexanol. 1H,1H,7H-Dodecafluoro-1-heptanol exhibits greater stability at these elevated temperatures, particularly when combined with less reactive corrosion inhibitors like lithium molybdate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)